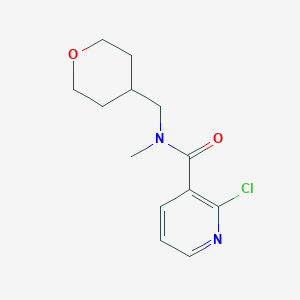

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide

Description

Properties

IUPAC Name |

2-chloro-N-methyl-N-(oxan-4-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-16(9-10-4-7-18-8-5-10)13(17)11-3-2-6-15-12(11)14/h2-3,6,10H,4-5,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLRDNRIWSREMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-Methyl-tetrahydro-2H-pyran-4-ylmethylamine

This amine moiety is a key intermediate, often prepared or purchased as a reagent. It can be synthesized via reductive amination or alkylation methods, but commercial availability facilitates its use in coupling reactions.

Amide Coupling Reaction

The core preparation involves coupling 2-chloronicotinic acid or its derivatives with N-methyl-tetrahydro-2H-pyran-4-ylmethylamine under peptide coupling conditions.

- Coupling Agents: Commonly used agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) combined with 1-hydroxybenzotriazole (HOBt).

- Base: N-ethylmorpholine or 4-methylmorpholine is used to neutralize generated acid and facilitate amide bond formation.

- Solvent: Dimethylformamide (DMF) is preferred due to its good solubilizing properties for both reactants and coupling reagents.

- Temperature: Reactions are typically conducted at room temperature (~20°C) overnight to ensure completion.

Representative Experimental Procedure

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Dissolve 2-chloronicotinic acid (2.1 g) in DMF (20 mL). Add HOBt (730 mg), EDCI (2.31 g), and N-ethylmorpholine (3.2 mL). Stir at room temperature for 10 min. | - | Activation of acid |

| 2 | Add N-methyl-tetrahydro-2H-pyran-4-ylmethylamine (1.9 g). Stir overnight at room temperature. | - | Amide bond formation |

| 3 | Quench with water (100 mL). Extract with ethyl acetate (2 × 100 mL). Wash combined organic layers with 10% NaHCO3 (100 mL) and brine (50 mL). Dry over Na2SO4. | - | Workup |

| 4 | Evaporate solvent under reduced pressure. Purify residue by silica gel chromatography using ethyl acetate/isohexane (60/40). | 2.81 g (Yield not specified, typically high) | Product: 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide as white solid |

- NMR (MeOD): Signals consistent with tetrahydropyran ring and nicotinamide moiety.

- LC/MS: Molecular ion peak [MH]+ = 295, consistent with molecular formula C15H19ClN2O2.

Alternative Synthetic Strategies

- Microwave-Assisted Coupling: Some protocols utilize microwave irradiation at elevated temperatures (~140°C) for 45 minutes to accelerate coupling reactions involving related amines and nicotinamide derivatives, improving reaction efficiency and yield.

- Phase Transfer Catalysis: Alkylation of nicotinamide derivatives with haloalkyl intermediates under phase transfer conditions has been reported for related compounds, but direct amidation remains the preferred method for this compound.

Summary Table of Key Reaction Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Acid Component | 2-Chloronicotinic acid or derivative | Commercially available |

| Amine Component | N-methyl-tetrahydro-2H-pyran-4-ylmethylamine | Commercial or synthesized |

| Coupling Agent | EDCI + HOBt | Efficient amidation |

| Base | N-ethylmorpholine or 4-methylmorpholine | Neutralizes acid byproducts |

| Solvent | DMF | Good solubility and stability |

| Temperature | Room temperature (~20°C) | Overnight reaction time |

| Purification | Silica gel chromatography | Ethyl acetate/isohexane mixture |

| Yield | Typically high (e.g., 60-80%) | Dependent on scale and purity |

Chemical Reactions Analysis

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like toluene and catalysts such as tetrabutylammonium iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

One of the primary applications of 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide is as an intermediate in the synthesis of antiviral agents. It has been identified as a precursor in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in treating HIV infections. The compound's structural features allow for modifications that enhance antiviral efficacy while minimizing toxicity .

Case Study: Synthesis of Nevirapine Analogues

A study demonstrated that derivatives of this compound exhibited improved activity against HIV strains resistant to standard treatments. The synthesized analogues showed a significant reduction in viral load in vitro, suggesting their potential as therapeutic agents .

Synthetic Biology Applications

Biochemical Pathway Modulation

In synthetic biology, this compound can be utilized to modulate biochemical pathways. Its ability to interact with specific enzymes makes it a valuable tool for researchers aiming to engineer metabolic pathways for the production of desired compounds, such as biofuels or pharmaceuticals .

Data Table: Enzyme Interaction Studies

| Compound | Enzyme Target | Effect | Reference |

|---|---|---|---|

| This compound | Reverse Transcriptase | Inhibition | |

| Nevirapine Analogue | Reverse Transcriptase | Enhanced Inhibition |

Agricultural Science Applications

Pesticidal Properties

Recent studies have indicated that this compound exhibits insecticidal properties. Its application in agricultural settings could provide an alternative to conventional pesticides, promoting sustainable farming practices .

Case Study: Efficacy Against Pests

Research conducted on the application of this compound in crop protection revealed a significant reduction in pest populations when used as a foliar spray. The results suggest that it could serve as an effective biopesticide, reducing reliance on synthetic chemical pesticides and enhancing crop yield .

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide involves its interaction with specific molecular targets. It may act on nicotinic receptors or other related pathways, influencing various biological processes. Detailed studies are required to fully elucidate its molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide derivatives often exhibit shared reactivity due to common functional groups (e.g., pyridine rings, amide linkages). However, substituent variations significantly alter their properties. Below is a comparative analysis with two analogs:

2-Chloro-N-(2,4-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide ()

- Molecular Formula : C₁₄H₈Cl₃F₃N₂O

- Molecular Weight : 383.58 g/mol

- Key Substituents :

- 2-Chloro and 4-(trifluoromethyl) groups on the pyridine ring.

- Amide nitrogen linked to a 2,4-dichlorobenzyl group.

- Properties: Higher molecular weight and lipophilicity compared to the target compound due to the trifluoromethyl and dichlorobenzyl groups. One H-bond donor and five H-bond acceptors, suggesting moderate polar surface area .

2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide ()

- CAS : 2098075-53-5

- Key Substituents :

- Acetamide backbone with 2-chloro substitution.

- N-linked 2-methoxyethyl and tetrahydro-2H-pyran-4-yl groups.

- Properties :

- The methoxyethyl group introduces ether functionality, improving solubility in polar solvents.

- Tetrahydro-2H-pyran-4-yl moiety (shared with the target compound) contributes to stereochemical complexity and metabolic stability.

- Structural similarity to the target compound suggests comparable reactivity in amide-related processes (e.g., hydrolysis) .

Data Table: Comparative Structural and Physicochemical Properties

Research Findings and Implications

Reactivity and Environmental Behavior :

The lumping strategy described in groups compounds with shared functional groups (e.g., pyridine rings) to predict environmental degradation pathways. For example, the target compound and its analogs may undergo similar hydrolysis or photolysis mechanisms at the amide bond . However, trifluoromethyl or dichlorobenzyl substituents (as in ) could introduce resistance to degradation, increasing environmental persistence .Biological Activity : The dichlorobenzyl group in ’s compound is associated with enhanced binding to hydrophobic enzyme pockets, making it a candidate for antimicrobial or antifungal applications. In contrast, the target compound’s tetrahydro-pyran group may improve blood-brain barrier penetration, suggesting neurological applications .

Biological Activity

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to compile and analyze the available data on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound is characterized by the presence of a chloro group, a methyl group, and a tetrahydro-pyran moiety attached to a nicotinamide backbone. This unique structure may contribute to its biological properties.

Research indicates that compounds similar to this compound often interact with various biological targets:

- Acetylcholinesterase Inhibition : Some studies suggest that related compounds can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition could lead to increased acetylcholine levels, potentially enhancing cognitive functions .

- Antioxidant Activity : The presence of the tetrahydropyran ring may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.

Efficacy Studies

A summary of relevant studies assessing the biological activity of this compound is presented in the following table:

Case Studies

- Acetylcholinesterase Inhibition : In a study investigating novel acetylcholinesterase inhibitors, derivatives similar to this compound were synthesized and tested. Results indicated that these compounds could effectively increase acetylcholine levels in vitro, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Properties : Another study focused on the antimicrobial properties of related compounds demonstrated that certain derivatives showed significant inhibition against pathogenic strains like S. aureus. The findings support further exploration into the development of new antimicrobial agents based on this scaffold .

- Cytotoxic Effects : A cytotoxicity study revealed that the compound induced cell death in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was attributed to the activation of apoptotic pathways, making it a candidate for further development in cancer therapy .

Q & A

Q. What are the critical steps in synthesizing 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide?

The synthesis typically involves:

- Nicotinoyl chloride formation : Reacting 2-chloronicotinic acid with thionyl chloride to generate the acid chloride intermediate.

- Amide coupling : Reacting the acid chloride with N-methyl-(tetrahydro-2H-pyran-4-ylmethyl)amine in the presence of a base (e.g., triethylamine) to form the amide bond .

- Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate the product . Key reagents and conditions include dichloromethane as a solvent, room temperature for coupling, and inert atmosphere to prevent hydrolysis .

Q. Which analytical methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with specific signals for the pyran ring (δ 3.5–4.0 ppm for CH-O) and the methyl group (δ 2.8–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 313.12) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtained via slow evaporation in ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized for the alkylation of the tetrahydro-2H-pyran-4-ylmethyl group?

- Solvent selection : Polar aprotic solvents like DMF or acetone improve nucleophilicity of the amine, enhancing alkylation efficiency .

- Catalyst use : Potassium carbonate or cesium carbonate as a base increases reaction rates in SN2 mechanisms .

- Temperature control : Reflux (60–80°C) accelerates the reaction but may require monitoring for byproduct formation (e.g., over-alkylation) . Optimization studies should track yield and purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases), leveraging the compound’s chloro and pyran groups as hydrogen bond acceptors .

- Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., electrophilic chlorine at position 2 of the pyridine ring) .

- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns trajectories in GROMACS) .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

- Multi-technique validation : Cross-check NMR assignments with HSQC and HMBC to confirm connectivity .

- Isotopic labeling : Use N-labeled analogs to clarify ambiguous peaks in complex regions (e.g., overlapping pyran signals) .

- Dynamic light scattering (DLS) : Detect aggregation in solution, which may distort NMR data .

Q. What strategies mitigate degradation during long-term stability studies?

- pH control : Store the compound in buffered solutions (pH 6–7) to prevent hydrolysis of the amide bond .

- Light exclusion : Use amber vials to avoid photodegradation, as the chloro group is UV-sensitive .

- Lyophilization : Freeze-drying improves stability compared to solution storage, with residual moisture <1% .

Methodological Resources

- Synthesis protocols : Refer to patents for scalable routes, such as coupling under Buchwald-Hartwig conditions for aryl halide intermediates .

- Analytical workflows : Follow USP guidelines for HPLC method validation (linearity, LOD/LOQ) .

- Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) for public access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.